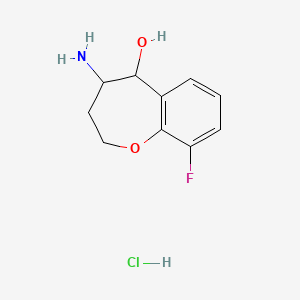
4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by its unique structure, which includes a benzoxepine ring system with an amino group, a fluorine atom, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxepine ring. This can be achieved through a condensation reaction between an aromatic aldehyde and an appropriate amine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amination and Hydroxylation: The amino group and hydroxyl group are introduced through nucleophilic substitution and oxidation reactions, respectively. Common reagents for these steps include ammonia or primary amines for amination and oxidizing agents like hydrogen peroxide for hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia, primary amines, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a variety of amino or hydroxyl derivatives.
科学研究应用
4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact mechanism depends on the specific application and target.
相似化合物的比较
4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride can be compared with other benzoxepine derivatives and fluorinated compounds. Similar compounds include:
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Lacks the amino group, which may influence its chemical properties and applications.
4-Amino-9-fluoro-1-benzoxepin-5-ol: Lacks the tetrahydro structure, which may alter its stability and reactivity.
属性
IUPAC Name |
4-amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-7-3-1-2-6-9(13)8(12)4-5-14-10(6)7;/h1-3,8-9,13H,4-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWHCWVIHBIVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2F)C(C1N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
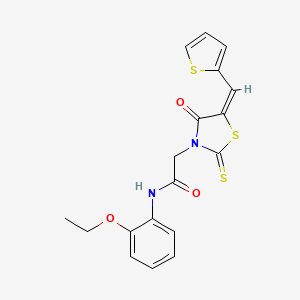
![N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B2841876.png)
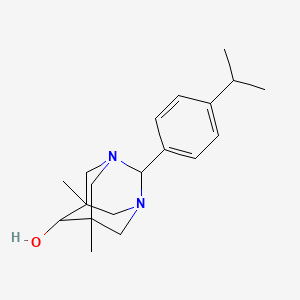
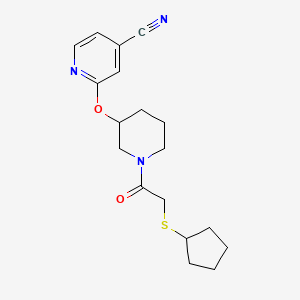

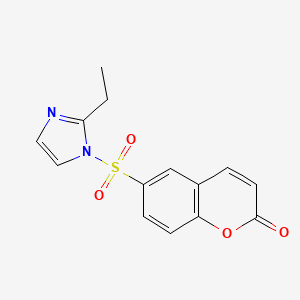
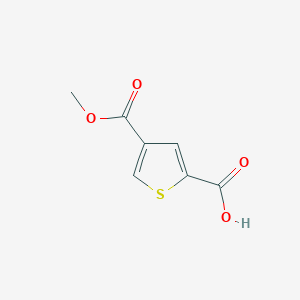
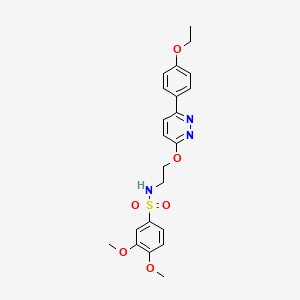
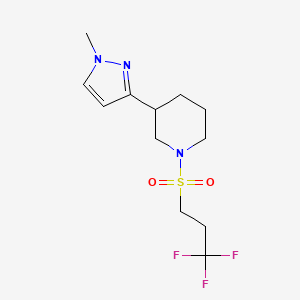
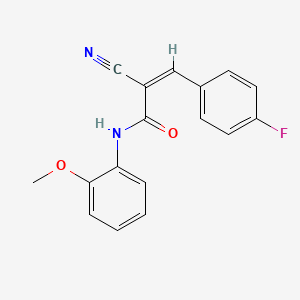
![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)
![(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2841889.png)

![2-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2841891.png)
